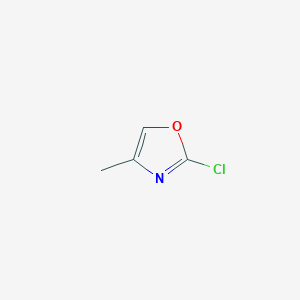

2-Chloro-4-methyloxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVKQIYXGLJXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyloxazole: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and potential biological relevance, with a focus on data presentation in structured tables and visualization of key pathways.

Molecular Structure and Properties

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position significantly influences its reactivity and potential biological activity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄ClNO | [1] |

| Molecular Weight | 117.53 g/mol | [1] |

| CAS Number | 1060816-10-5 | [1][2] |

| Canonical SMILES | CC1=CN=C(O1)Cl |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Wavenumber/Shift | Assignment |

| Infrared (IR) | ~1620-1600 cm⁻¹ | C=N stretch (oxazole ring) |

| ~1550-1530 cm⁻¹ | C=C stretch (oxazole ring) | |

| ~1150-1100 cm⁻¹ | C-O-C stretch (oxazole ring) | |

| ~800-750 cm⁻¹ | C-Cl stretch | |

| ¹H NMR (CDCl₃) | ~2.2-2.4 ppm | s, 3H (-CH₃) |

| ~7.5-7.7 ppm | s, 1H (oxazole ring proton) | |

| ¹³C NMR (CDCl₃) | ~10-15 ppm | -CH₃ |

| ~130-135 ppm | C4 (carbon with methyl group) | |

| ~140-145 ppm | C5 (methine carbon) | |

| ~155-160 ppm | C2 (carbon with chlorine) | |

| Mass Spectrometry (EI) | m/z 117/119 (M⁺/M⁺+2) | Molecular ion peak (presence of Cl) |

| m/z 82 | Loss of Cl | |

| m/z 54 | Further fragmentation |

Experimental Protocols: Synthesis of this compound

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be devised based on established methods for the formation of the oxazole ring and the reactivity of related compounds. The following protocol describes a potential two-step synthesis starting from readily available precursors.

Step 1: Synthesis of 4-Methyloxazol-2(3H)-one

This step involves the cyclization of a suitable precursor to form the oxazole ring.

-

Materials:

-

Ethyl 2-aminopropanoate

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve ethyl 2-aminopropanoate (1.0 eq) in anhydrous toluene.

-

Purge the system with an inert gas.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene (or triphosgene, 0.33 eq) in toluene to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methyloxazol-2(3H)-one.

-

Step 2: Chlorination of 4-Methyloxazol-2(3H)-one

This step introduces the chlorine atom at the 2-position.

-

Materials:

-

4-Methyloxazol-2(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Anhydrous acetonitrile

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve 4-methyloxazol-2(3H)-one (1.0 eq) in anhydrous acetonitrile.

-

Add N,N-dimethylaniline (1.2 eq) to the solution.

-

Slowly add phosphorus oxychloride (1.5 eq) to the stirred mixture at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Logical and Signaling Pathways

Synthetic Workflow

The two-step synthesis of this compound can be visualized as a logical workflow, outlining the progression from starting materials to the final product.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Chloro-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 2-Chloro-4-methyloxazole is limited in publicly available literature. This guide provides a comprehensive overview based on available data, predicted properties, and analogous chemical principles for structurally related compounds. All data should be used as a reference and validated through experimental means.

Introduction

This compound is a halogenated heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. The oxazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. The electron-withdrawing nature of the chlorine atom at the 2-position renders this site susceptible to nucleophilic substitution, making it a key building block for creating libraries of substituted oxazoles for drug discovery and materials science applications.

Physicochemical Properties

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 1060816-10-5 | [1] |

| Molecular Formula | C₄H₄ClNO | [1] |

| Molecular Weight | 117.53 g/mol | [1] |

| SMILES | CC1=COC(Cl)=N1 | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 167.1 ± 23.0 °C | Prediction for the isomeric 2-Chloromethyl-4-methyl-oxazole.[2] The boiling point of this compound is expected to be in a similar range. |

| Density | 1.202 ± 0.06 g/cm³ | Prediction for the isomeric 2-Chloromethyl-4-methyl-oxazole.[2] |

| pKa (of conjugate acid) | 0.87 ± 0.12 | Prediction for the isomeric 2-Chloromethyl-4-methyl-oxazole.[2] The oxazole nitrogen is weakly basic. |

| LogP | ~1.5 - 2.0 | Estimated based on general principles for similar small halogenated heterocycles. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Based on the expected nonpolar nature of the molecule.[3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the oxazole ring's electronic nature and the presence of the chlorine atom at the 2-position.

-

Nucleophilic Aromatic Substitution (SNAr): The C2 position of the oxazole ring is electron-deficient, and this effect is further enhanced by the electronegativity of the nitrogen atom and the chlorine substituent. This makes the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[4][5] A wide range of nucleophiles, such as amines, thiols, and alkoxides, can displace the chloride to yield 2-substituted-4-methyloxazoles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Stability: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases and high temperatures can lead to ring-opening reactions. It is advisable to handle and store the compound in a cool, dry environment, away from strong oxidizing agents and reactive nucleophiles.[6]

The following diagram illustrates the general reactivity of 2-chlorooxazoles in nucleophilic substitution reactions.

References

- 1. 1060816-10-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Chloromethyl-4-methyl-oxazole CAS#: 1196157-12-6 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

Spectroscopic Profile of 2-Chloro-4-methyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-4-methyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized protocols for data acquisition.

Spectroscopic Data Summary

The molecular formula for this compound is C₄H₄ClNO, with a molecular weight of 117.53 g/mol . The predicted spectroscopic data is summarized in the tables below.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ) in ppm |

| H-5 | ~7.5 - 7.8 |

| -CH₃ | ~2.2 - 2.4 |

Note: The chemical shift of the H-5 proton is expected to be in the downfield region characteristic of aromatic protons. The methyl protons will appear further upfield.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C-2 | ~158 - 162 |

| C-4 | ~140 - 145 |

| C-5 | ~125 - 130 |

| -CH₃ | ~10 - 12 |

Note: The presence of the electronegative chlorine atom at the C-2 position is expected to significantly shift its resonance downfield.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2930 | Medium | C-H Stretch (Methyl Group) |

| ~1600 | Strong | C=N Stretch (Oxazole Ring) |

| ~1510 | Strong | C=C Stretch (Oxazole Ring) |

| ~1380 | Medium | C-H Bend (Methyl Group) |

| ~800-600 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Relative Intensity | Assignment |

| 117/119 | High | [M]⁺ (Molecular ion peak with M+2 isotope peak for ³⁷Cl) |

| 89/91 | Medium | [M - CO]⁺ |

| 54 | Medium | [M - CO - Cl]⁺ |

Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peak and other chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a compound like this compound are provided below. These are general protocols and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the spectrum. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is recorded to account for atmospheric and solvent absorptions.

-

Sample Spectrum Acquisition: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for small, volatile molecules. This technique causes fragmentation of the molecule. Electrospray Ionization (ESI) is a softer ionization technique that can also be used and often results in a more prominent molecular ion peak.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: The detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Fundamental Reactivity of the 2-Chloro-Oxazole Moiety: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-oxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom at the electron-deficient C2 position of the oxazole ring imparts a unique reactivity profile, making it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 2-chloro-oxazole moiety, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a laboratory setting. Furthermore, this guide illustrates the relevance of this scaffold in drug discovery by visualizing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for oxazole-based inhibitors.

Core Reactivity Principles

The reactivity of the 2-chloro-oxazole moiety is primarily dictated by the electronic nature of the oxazole ring. The presence of two heteroatoms, oxygen and nitrogen, renders the ring electron-deficient, particularly at the C2 position. This electron deficiency is further amplified by the inductive effect of the chlorine atom, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, the chlorine atom acts as a good leaving group, facilitating a variety of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-oxazole moiety readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the C2 position.

General Reaction Scheme:

An In-depth Technical Guide to the Synthesis of Substituted 1,3-Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing substituted 1,3-oxazoles, with a focus on classical methodologies and modern advancements. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the practical application of these synthetic routes.

Classical Methods for 1,3-Oxazole Synthesis

Three classical name reactions have long served as the foundation for 1,3-oxazole synthesis: the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. These methods, while established, continue to be widely employed due to their reliability and accessibility of starting materials.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of 2-acylamino ketones.[1] The reaction is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2][3]

The mechanism involves the protonation of the ketone carbonyl, followed by an intramolecular nucleophilic attack by the amide oxygen to form a five-membered dihydrooxazolol intermediate. Subsequent dehydration of this intermediate furnishes the aromatic oxazole ring.[1]

| R¹ | R² | R³ | Dehydrating Agent | Yield (%) | Reference |

| Ph | H | Ph | H₂SO₄ | 91.4 | [4] |

| Ph | Me | Ph | PPA | 85 | [3] |

| 4-MeO-Ph | H | Ph | POCl₃ | 78 | [1] |

| 4-Cl-Ph | H | 4-Br-Ph | TFAA | 82 | [1] |

| 2-thienyl | H | Ph | H₂SO₄ | 75 | [1] |

| Ph | H | Me | PPA | 65 | [3] |

Ph = Phenyl, Me = Methyl, PPA = Polyphosphoric acid, POCl₃ = Phosphorus oxychloride, TFAA = Trifluoroacetic anhydride

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hippuric acid (17.9 g, 0.1 mol) in thionyl chloride (21.4 mL, 0.3 mol). Heat the mixture to 50°C and stir until a clear solution is obtained and gas evolution ceases.

-

Friedel-Crafts Acylation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. To the resulting crude benzamidoacetyl chloride, add anhydrous benzene (100 mL) and aluminum chloride (14.7 g, 0.11 mol) portion-wise while maintaining the temperature below 10°C. Stir the mixture at room temperature for 2 hours.

-

Cyclodehydration: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir until the ice has melted.

-

Work-up and Purification: Filter the precipitated solid, wash with cold water, and then with a cold 5% sodium bicarbonate solution. Recrystallize the crude product from ethanol to afford 2,5-diphenyloxazole as white needles.

The Van Leusen Reaction

The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an alcoholic solvent.[6]

The reaction initiates with the deprotonation of TosMIC by a base to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole intermediate. Elimination of p-toluenesulfinic acid from this intermediate yields the 5-substituted oxazole.[6]

| Aldehyde (R-CHO) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | 4 | 85 | [6] |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 4 | 88 | [6] |

| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | 5 | 82 | [6] |

| 2-Naphthaldehyde | K₂CO₃ | Methanol | 6 | 80 | [6] |

| Cinnamaldehyde | K₂CO₃ | Methanol | 4 | 75 | [5] |

| Furfural | K₂CO₃ | Methanol | 5 | 78 | [5] |

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (1.95 g, 10 mmol) in methanol (40 mL).

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Purification: To the residue, add water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 5-phenyloxazole as a white solid.

The Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[7] This method is particularly useful for the synthesis of diaryloxazoles.[8]

The mechanism commences with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then undergoes a nucleophilic attack by the aldehyde oxygen, followed by cyclization and dehydration to yield the oxazole ring.[8]

| Cyanohydrin (R¹-CH(OH)CN) | Aldehyde (R²-CHO) | Yield (%) | Reference |

| Mandelic acid nitrile (R¹=Ph) | Benzaldehyde | 75 | [8] |

| 4-Chloromandelic acid nitrile | 4-Chlorobenzaldehyde | 70 | [7] |

| 4-Methoxymandelic acid nitrile | 4-Methoxybenzaldehyde | 68 | [7] |

| 2-Furylglycolonitrile | 2-Furaldehyde | 65 | [8] |

| Mandelic acid nitrile (R¹=Ph) | 4-Bromobenzaldehyde | 62 | [8] |

-

Reaction Setup: Dissolve mandelic acid nitrile (1.33 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in anhydrous diethyl ether (50 mL) in a flask protected from moisture.

-

HCl Gas Introduction: Pass a slow stream of dry hydrogen chloride gas through the solution at 0°C for 1 hour.

-

Precipitation: Allow the mixture to stand at room temperature overnight. The product will precipitate as its hydrochloride salt.

-

Isolation and Neutralization: Collect the precipitate by filtration and wash with cold diethyl ether. To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield 2,5-diphenyloxazole.

Modern Methods for 1,3-Oxazole Synthesis

While classical methods remain valuable, modern synthetic chemistry has introduced a plethora of new and efficient strategies for constructing the oxazole ring, often with improved substrate scope, milder reaction conditions, and higher yields.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of oxazoles is no exception. Catalysts based on palladium, copper, gold, and rhodium have been successfully employed.

A notable palladium-catalyzed method involves the reaction of simple amides and ketones to form highly substituted oxazoles. This process proceeds via a C-H activation pathway.

Quantitative Data for Palladium-Catalyzed Synthesis

| Amide | Ketone | Yield (%) |

| Benzamide | Acetophenone | 86 |

| 4-Methylbenzamide | Acetophenone | 82 |

| 4-Chlorobenzamide | Propiophenone | 78 |

| Thiophene-2-carboxamide | Acetophenone | 75 |

| Benzamide | 1-Indanone | 70 |

-

Reaction Setup: To a screw-capped vial, add benzamide (121 mg, 1.0 mmol), propiophenone (134 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), potassium persulfate (540 mg, 2.0 mmol), and copper(II) bromide (44.6 mg, 0.2 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (5 mL) to the vial.

-

Reaction: Seal the vial and heat the mixture at 120°C for 24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Quantitative Data for Microwave-Assisted Van Leusen Synthesis

| Aldehyde | Time (min) | Power (W) | Yield (%) | Reference |

| Benzaldehyde | 8 | 350 | 96 | [9] |

| 4-Chlorobenzaldehyde | 10 | 350 | 94 | [9] |

| 4-Nitrobenzaldehyde | 12 | 350 | 90 | [9] |

| 2-Thiophenecarboxaldehyde | 10 | 350 | 92 | [9] |

-

Reaction Setup: In a 10 mL microwave vial, combine benzaldehyde (106 mg, 1.0 mmol), tosylmethyl isocyanide (195 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol) in isopropanol (5 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 65°C for 8 minutes with a power of 350 W.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The synthesis of substituted 1,3-oxazoles is a rich and evolving field. While classical methods such as the Robinson-Gabriel, Van Leusen, and Fischer syntheses remain highly relevant, modern techniques involving metal catalysis and microwave assistance offer significant advantages in terms of efficiency, substrate scope, and reaction conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of novel oxazole-containing molecules for a wide range of applications.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

2-Chloro-4-methyloxazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-methyloxazole. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific quantitative stability data under various conditions is not extensively available in public literature, this guide synthesizes the most current knowledge from safety data sheets and the general chemical properties of oxazole derivatives to inform best practices for handling and storage.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety and product data sheets. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for experimental use.

| Parameter | Recommended Condition | Justification & Additional Notes |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability.[1] Shipping at room temperature for short periods (less than two weeks) is considered acceptable by some suppliers.[1] |

| Light Exposure | Protect from light | Oxazole rings can be susceptible to photolytic degradation.[1] Storage in amber vials or in a dark location is advised. |

| Atmosphere | Store in a tightly sealed container | To prevent exposure to moisture and air. Some sources indicate that the compound may be air-sensitive. |

| Ventilation | Store in a well-ventilated area | To mitigate the risks associated with potential off-gassing and to ensure a safe storage environment.[1][2][3] |

| Moisture | Keep in a dry place | To prevent potential hydrolysis of the chloro group. |

| Ignition Sources | Keep away from direct sunlight and sources of ignition | As a precautionary measure for chemical storage.[1] |

Theoretical Degradation Pathways

The oxazole ring is known to be susceptible to certain chemical transformations:

-

Hydrolysis: The 2-chloro substituent on the oxazole ring may be susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions, leading to the formation of 2-hydroxy-4-methyloxazole.

-

Oxidation: The oxazole ring itself can undergo oxidation, which may lead to ring cleavage. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Photolysis: Oxazole derivatives can undergo photochemical transformations upon exposure to light, potentially leading to rearrangements or degradation into smaller fragments.

-

Strong Acid/Base Conditions: Extreme pH conditions can catalyze the hydrolysis of the chloro group and may also promote the cleavage of the oxazole ring.

The following diagram illustrates the logical relationship of factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

For researchers intending to conduct formal stability studies on this compound, a forced degradation study is a critical first step. The following is a generalized experimental protocol framework. It is essential to develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), prior to conducting these studies.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

1. Stability-Indicating Method Development:

- Develop a reverse-phase HPLC method capable of separating the parent this compound peak from any potential degradation products and impurities.

- A gradient elution with a C18 column is often a good starting point.

- Use a photodiode array (PDA) detector to monitor peak purity.

- Mass spectrometry (MS) compatible mobile phases are recommended to facilitate the identification of unknown degradants.

2. Preparation of Stock and Sample Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

- For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis.

3. Forced Degradation (Stress) Conditions:

4. Sample Analysis and Data Interpretation:

- Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

- Calculate the percentage of degradation for each condition.

- Use PDA to check for peak co-elution and purity.

- If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

The following workflow diagram outlines a typical experimental approach for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-methyloxazole: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methyloxazole, a heterocyclic building block with growing interest in medicinal chemistry and drug discovery. This document details its commercial availability, purity specifications, and provides insights into relevant experimental methodologies.

Commercial Availability and Purity

This compound (CAS No: 1060816-10-5) is commercially available from a range of chemical suppliers catering to research and development needs. The compound, with the molecular formula C₄H₄ClNO and a molecular weight of 117.53 g/mol , is typically offered in quantities ranging from milligrams to grams.

While purity specifications can vary between suppliers, a common purity level offered is ≥95%. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain precise purity data and information on any potential impurities. Key suppliers for this compound include, but are not limited to, BLD Pharm, CP Lab Safety, and JHECHEM CO LTD.[1][2]

Table 1: Commercial Availability and Purity of this compound

| Supplier | CAS Number | Molecular Formula | Purity Specification |

| BLD Pharm | 1060816-10-5 | C₄H₄ClNO | Inquiry for details |

| CP Lab Safety | 1060816-10-5 | C₄H₄ClNO | 95%[1] |

| JHECHEM CO LTD | 1060816-10-5 | C₄H₄ClNO | Inquiry for details |

Synthesis of the Oxazole Core

The following diagram illustrates a generalized workflow for the synthesis of a substituted oxazole, which could be conceptually applied to the synthesis of this compound.

Caption: Generalized workflow for oxazole synthesis.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would travel through a capillary column and be separated from any impurities before entering the mass spectrometer for detection and identification based on its mass-to-charge ratio and fragmentation pattern.

Table 2: Conceptual GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50°C, ramp to 250°C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-300 |

The following diagram outlines a typical experimental workflow for GC-MS analysis.

Caption: Experimental workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR spectra would be essential for confirming the structure of this compound.

For ¹H NMR, the spectrum would be expected to show a singlet for the methyl protons and a singlet for the proton on the oxazole ring. The chemical shifts would be influenced by the chloro and methyl substituents.

For ¹³C NMR, distinct signals would be observed for each of the four carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Methyl protons: ~2.2-2.5 ppm (s, 3H)Oxazole proton (H5): ~7.0-7.5 ppm (s, 1H) |

| ¹³C | C2 (C-Cl): ~150-155 ppmC4 (C-CH₃): ~140-145 ppmC5: ~125-130 ppmMethyl Carbon: ~10-15 ppm |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

The following diagram illustrates the logical relationship in NMR data analysis.

Caption: Logical workflow for NMR data analysis.

Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom and a methyl group, as in this compound, provides a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The chloro-substituent can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. The 4-methyloxazole core itself can be found in compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Researchers can utilize this compound as a starting material to design and synthesize novel compounds for screening in various drug discovery programs.

The following diagram depicts the role of this compound as a building block in the drug discovery process.

Caption: Role in the drug discovery pipeline.

References

The Core Architecture of 4-Methyloxazole Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The 4-methyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key structural features, synthesis, and biological activities of 4-methyloxazole derivatives, with a focus on their potential as anticancer and anti-inflammatory agents.

Key Structural Features of the 4-Methyloxazole Core

Key structural characteristics include:

-

Planarity: The oxazole ring is planar, which facilitates π-π stacking interactions with aromatic residues in biological targets.

-

Aromaticity: The ring system is aromatic, contributing to its stability.

-

Hydrogen Bonding Capability: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules.

The precise bond lengths and angles within the oxazole ring can be influenced by the nature and position of its substituents. Functionalization at the C2, C5, and the methyl group at C4 allows for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its biological activity.

Biological Activities and Signaling Pathways

Derivatives of 4-methyloxazole have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Notably, they have been investigated as anticancer and anti-inflammatory agents.[1]

Anticancer Activity

Certain 4-methyloxazole derivatives have been identified as potent antitubulin agents.[1] They function by disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1] The mechanism of action often involves the binding of the oxazole derivative to the colchicine site of tubulin.[2]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Some oxazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[1]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[1] Certain oxazole derivatives have demonstrated anti-inflammatory properties by modulating these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected 4-methyloxazole derivatives and other relevant heterocyclic compounds for comparative analysis.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.35 - 4.6 nM | [2][3] |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Multiple cell lines | 0.5 - 20.2 nM | [2][3] |

| Combretastatin A-4 | Various | 0.8 - 3100 nM | [1] |

| Heterocycle Class | Derivative | Assay | IC50 (µM) | Reference |

| Pyrazole | Compound 34c | COX-2 Inhibition | 1.09 ± 0.09 | [4] |

| Chalcone | Compound 35a | In vitro anti-inflammatory | 0.42 | [4] |

| Thiazolo[4,5-d]pyrimidine | Compound 52 | In vitro anti-inflammatory | 0.87 | |

| Pyrimidine-5-carbonitrile | Compounds 56a, 56b, 56c | COX-2 Inhibition | 1.03 - 1.71 |

| Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Triazole | Various bacteria and fungi | 8 - 16 | [5] |

| Imidazole | S. aureus, MRSA | 625 - 1250 | [6] |

| Imidazole | E. coli, P. aeruginosa, A. baumannii | >2500 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-methyloxazole derivatives are crucial for reproducibility and further development.

Synthesis of 4-Methyloxazole Derivatives

Several synthetic routes have been established for the construction of the 4-methyloxazole core.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1]

-

Acylation of 2-Amino-1-phenylethan-1-one: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.[1] Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1] Pour the mixture into ice water and extract the product with ethyl acetate.[1] Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1] Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.[1]

-

Cyclodehydration: Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[1] Heat the mixture under reflux for 2 hours. After cooling, neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.[1]

Van Leusen Oxazole Synthesis

This method is a powerful route for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1]

-

General Procedure: To a suspension of potassium carbonate (2.5 eq) in methanol, add the aldehyde (1.0 eq) and TosMIC (1.1 eq). Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for the synthesis of 4-methyloxazole derivatives, often leading to higher yields and purity.[7][8] The Van Leusen synthesis is particularly well-suited for microwave conditions.[7]

-

General Procedure for Microwave-Assisted Van Leusen Synthesis: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).[7] Add methanol (5 mL) to the vial and seal it.[7] Irradiate the reaction mixture in a microwave reactor (e.g., 300 W, 80 °C, 15 min).[7] After cooling, the reaction mixture is worked up and purified as described in the conventional Van Leusen synthesis.[7]

Direct C-H Arylation

Modern synthetic methods, such as palladium-catalyzed direct C-H arylation, provide an efficient means to functionalize the oxazole core.[9]

-

General Procedure: In a reaction vessel, combine the oxazole substrate, aryl bromide (1.2 eq), Pd(PPh₃)₄ (5 mol%), and t-BuOLi (2 eq) in dioxane.[9] The reaction mixture is heated at 120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]

Spectroscopic Characterization

The structural elucidation of newly synthesized 4-methyloxazole derivatives is critical. The following table provides representative spectroscopic data for the parent 4-methyloxazole.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.05 (s, 1H), 2.15 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃) | δ 150.7 (C-2), 138.5 (C-4), 129.5 (C-5), 10.8 (-CH₃) | [1] |

| IR (cm⁻¹) | ~3120 (=C-H stretch), ~2930 (C-H stretch), ~1590 (C=N stretch), ~1500 (C=C stretch) | [1] |

| Mass Spec (m/z) | 83 (M+) | [1] |

Experimental Protocol for Spectroscopic Data Acquisition

-

NMR Spectroscopy: A sample of the 4-methyloxazole derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet. The IR spectrum is then recorded.

-

Mass Spectrometry (MS): A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, typically using a gas chromatography (GC) inlet for volatile compounds.

Conclusion

4-Methyloxazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their core structural features, coupled with the potential for diverse functionalization, allow for the generation of large chemical libraries for screening against various biological targets. The established synthetic routes, including modern techniques like microwave-assisted synthesis and C-H functionalization, provide efficient access to these compounds. The significant anticancer and anti-inflammatory activities exhibited by many 4-methyloxazole derivatives, through modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, underscore their therapeutic potential. This technical guide provides a foundational understanding to aid researchers and drug development professionals in the exploration and optimization of 4-methyloxazole derivatives as next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 4-methyloxazole (C4H5NO) [pubchemlite.lcsb.uni.lu]

- 4. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Chlorinated Heterocycles for Researchers and Drug Development Professionals

Introduction

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2][3] Their unique chemical properties, including their utility as versatile synthetic intermediates, have led to their widespread use in the creation of novel therapeutics. However, the very reactivity that makes these compounds valuable also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for chlorinated heterocycles, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, safe handling and disposal procedures, and emergency response, with a focus on providing practical, actionable information for a laboratory and process development setting.

Toxicological Profile of Chlorinated Heterocycles

The toxicity of chlorinated heterocycles can vary widely depending on the specific structure of the molecule, the position and number of chlorine atoms, and the nature of the heterocyclic ring system. Many chlorinated aromatic hydrocarbons are known to exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4][5] This can lead to a range of adverse health effects, including immunotoxicity, hepatotoxicity, and carcinogenesis.[5]

Quantitative Toxicity Data

A summary of available quantitative toxicity data for a selection of common chlorinated heterocycles is presented in the table below. It is crucial to consult the Safety Data Sheet (SDS) for specific compounds and to treat all new or untested chlorinated heterocycles as potentially toxic.

| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Other Toxicity Data | Hazard Statements |

| 2-Chloropyridine | 109-09-1 | 342 mg/kg | 64 mg/kg | Intraperitoneal (Rabbit) LD50: 48 mg/kg | H302, H310, H330, H315, H318, H335, H373, H410 |

| 3-Chloropyridine | 626-60-8 | - | - | Intraperitoneal (Mouse) LD50: 235 mg/kg | Causes somnolence and fatty liver degeneration in lethal-dose studies. |

| 4,6-Dichloropyrimidine | 1193-21-1 | - | - | - | H314 |

| 2,4-Dichloropyrimidine | 3934-20-1 | - | - | Human skin sensitizer. | R36/37/38 |

| Quinoline | 91-22-5 | 262-460 mg/kg (rat) | 1978 mg/kg (rabbit) | Classified as a Category 2 carcinogen. | H302, H312, H315, H319, H341, H350 |

Note: The absence of data for a specific compound does not indicate that it is non-toxic. All uncharacterized compounds should be handled with extreme caution.

Toxicological Signaling Pathways

A primary mechanism of toxicity for many chlorinated aromatic compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that is typically inactive in the cytoplasm, where it exists in a complex with several chaperone proteins. Upon binding of a ligand, such as a chlorinated heterocyclic compound, the receptor complex undergoes a conformational change and translocates to the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1A2. These enzymes are involved in the metabolism of xenobiotics; however, their induction can sometimes lead to the production of more toxic or carcinogenic metabolites.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Safe Handling and Experimental Protocols

Given the potential toxicity of chlorinated heterocycles, strict adherence to safety protocols is paramount. The following sections outline general best practices and provide examples of specific experimental procedures.

General Laboratory Safety Practices

-

Engineering Controls: All manipulations of chlorinated heterocycles should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] For particularly hazardous or volatile compounds, the use of a glove box may be warranted.

-

Personal Protective Equipment (PPE): Appropriate PPE is essential.[7] This includes:

-

Eye Protection: Chemical splash goggles and a face shield are recommended.[6]

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent and chlorinated heterocycle being used. Double gloving is a good practice.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

-

-

Hygiene Practices: Avoid skin contact.[6] Wash hands thoroughly after handling these compounds, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.[8]

Experimental Workflow for a Synthetic Reaction

The following diagram illustrates a general workflow for conducting a synthetic reaction involving a chlorinated heterocycle, emphasizing key safety checkpoints.

Caption: General workflow for a synthetic reaction.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

This protocol is an example of a synthetic procedure and should be adapted based on a thorough risk assessment for the specific scale and laboratory conditions.

Objective: To synthesize 2,4-dichloropyrimidine from uracil.

Reagents and Equipment:

-

Uracil

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline (or other suitable base)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: Carefully charge the flask with uracil and N,N-dimethylaniline. Slowly add phosphorus oxychloride to the stirred mixture. The addition is exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to reflux and maintain for the time specified in the detailed procedure. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: The quenching of excess POCl3 is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto crushed ice in a separate, large beaker within the fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as distillation or recrystallization.

Quenching and Work-up Procedures

The quenching and work-up steps are critical for safety and for the successful isolation of the desired product.

-

Quenching Reactive Reagents: Many reactions involving chlorinated heterocycles use highly reactive reagents (e.g., organolithiums, strong bases, phosphorus oxychloride). These must be quenched carefully and with appropriate cooling.[9] For example, excess phosphorus oxychloride is quenched by slow addition to ice water.

-

Neutralization: Acidic or basic conditions are often used in these reactions. The work-up should include appropriate washing steps to neutralize the reaction mixture. For acidic reactions, a wash with a weak base like sodium bicarbonate solution is common. For basic reactions, a wash with a dilute acid like 1M HCl may be necessary.

-

Extraction: A suitable organic solvent should be chosen for extraction based on the solubility of the product and its immiscibility with water.

Disposal of Chlorinated Heterocyclic Waste

Proper disposal of chemical waste is crucial to protect both human health and the environment.

-

Segregation: Chlorinated waste should be segregated from non-chlorinated waste streams. This is often a regulatory requirement and facilitates proper disposal by specialized waste management companies.

-

Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Neutralization: Before disposal, any reactive or corrosive waste should be neutralized following a safe and validated procedure.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

-

Spills:

-

Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Major Spills: For large spills, evacuate the area and alert emergency personnel.

-

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

-

Considerations for Drug Development and Scale-Up

The safety considerations for handling chlorinated heterocycles become even more critical during process development and scale-up in the pharmaceutical industry.

-

Process Safety Assessment: A thorough process safety assessment is required before any scale-up.[10] This includes:

-

Reaction Calorimetry: To understand the thermal hazards of the reaction, including the heat of reaction and the potential for thermal runaway.

-

Thermal Stability Studies: To determine the decomposition temperature of reactants, intermediates, and products.

-

-

Impurity Profiling: Chlorinated impurities in active pharmaceutical ingredients (APIs) are of significant concern due to their potential toxicity.[11][12] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for impurities.[8][13]

-

Engineering Controls for Scale-Up: As reaction volumes increase, the surface-area-to-volume ratio decreases, making heat removal more challenging.[6][14] Robust engineering controls, such as efficient cooling systems and emergency venting, are essential for safe scale-up.

Logical Flow for Safety Assessment in Drug Development

The following diagram illustrates the logical flow of safety and risk assessment for a chlorinated heterocyclic intermediate in a drug development program.

Caption: Safety assessment workflow in drug development.

Chlorinated heterocycles are indispensable tools in the arsenal of medicinal chemists and drug development professionals. However, their utility is accompanied by potential hazards that demand a comprehensive and proactive approach to safety. By understanding the toxicological properties of these compounds, implementing robust safe handling procedures, and conducting thorough risk assessments, particularly during scale-up, researchers and scientists can mitigate the risks and continue to leverage the power of chlorinated heterocycles in the discovery and development of new medicines. Continuous vigilance and a strong safety culture are the cornerstones of responsible innovation in the pharmaceutical sciences.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 4. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. shyzchem.com [shyzchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Chlorine Dioxide in Pharmaceutical Manufacturing with Scotmas [scotmas.com]

- 10. fauske.com [fauske.com]

- 11. contractpharma.com [contractpharma.com]

- 12. Impurities in API Risk Assessment - Protheragen [protheragen.ai]

- 13. ICH Official web site : ICH [ich.org]

- 14. catsci.com [catsci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-methyloxazole from N-acylaminoketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-chloro-4-methyloxazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary method described is a modification of the Robinson-Gabriel synthesis, which utilizes N-acylaminoketones as starting materials.

Introduction

Oxazole scaffolds are prevalent in a wide range of biologically active compounds and natural products. The synthesis of specifically substituted oxazoles is therefore of significant interest in the development of new therapeutic agents. This compound serves as a versatile intermediate, with the chloro-substituent at the 2-position providing a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The synthesis from readily available N-acylaminoketones offers a convergent and adaptable route to this key intermediate.

The traditional Robinson-Gabriel synthesis involves the cyclodehydration of an N-acylaminoketone using strong acids.[1][2] A key modification for the direct synthesis of 2-chlorooxazoles employs a dehydrating agent that also serves as a source of chlorine, such as phosphorus oxychloride (POCl₃).[2] This one-pot cyclization and chlorination is an efficient method to access 2-chloro substituted oxazoles.

Data Presentation

A comparison of common cyclodehydrating agents for the Robinson-Gabriel synthesis is presented below. The choice of reagent can significantly impact reaction conditions and yields.

| Cyclodehydrating Agent | Typical Solvent(s) | Temperature | Reaction Time | Reported Yields (General) | Notes |

| Phosphorus Oxychloride (POCl₃) | Dimethylformamide (DMF) | 60-100 °C | 0.5 - 4 hours | Good to Excellent | Also acts as a chlorinating agent for the 2-position.[1][2] |

| Concentrated Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 60-100 °C | 2 - 4 hours | Moderate to Good | Traditional method, harsh conditions.[1] |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM) | Room Temperature | 16 hours | Variable | Milder conditions, but can be less effective.[1] |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Acetonitrile, THF | Room Temperature | 2 - 6 hours | Good | Mild conditions, suitable for sensitive substrates. |

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide (Starting Material)

This protocol describes the synthesis of the N-acylaminoketone precursor required for the synthesis of this compound.

Materials:

-

Aminoacetone hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend aminoacetone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

-

In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude N-(2-oxopropyl)acetamide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via POCl₃-mediated Cyclization

This protocol details the direct synthesis of this compound from N-(2-oxopropyl)acetamide using phosphorus oxychloride.

Materials:

-

N-(2-oxopropyl)acetamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Ice-water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-oxopropyl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 30 minutes to 2 hours.[2]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Caption: Proposed mechanism for POCl₃-mediated cyclization.

Application in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4-methyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyloxazole is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is present in numerous biologically active compounds, and the chlorine atom at the 2-position provides a reactive handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen and oxygen atoms in the oxazole ring facilitates nucleophilic attack at the C2-position, making it the most electrophilic site for substitution.[1] This document provides detailed protocols for the nucleophilic substitution on this compound with common nucleophiles such as amines, thiols, and alkoxides.

The general transformation involves the displacement of the chloride ion by a nucleophile, leading to the formation of 2-substituted-4-methyloxazole derivatives. These derivatives are valuable intermediates for the synthesis of novel pharmaceutical agents and molecular probes. The protocols provided herein are based on established methodologies for nucleophilic substitution on analogous heterocyclic systems and serve as a guide for the development of specific synthetic routes.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles, based on analogous reactions with other 2-chloro-heterocycles. Optimization of these conditions may be necessary for specific substrates.

| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |

| Amines | Aniline | DMF, Dioxane, or Ethanol | K₂CO₃, Et₃N, or excess amine | 80 - 120 | 4 - 24 |

| Benzylamine | DMF, Dioxane, or Ethanol | K₂CO₃, Et₃N, or excess amine | 80 - 120 | 4 - 24 | |

| Morpholine | DMF, Dioxane, or Ethanol | K₂CO₃, Et₃N, or excess amine | 80 - 120 | 4 - 24 | |

| Thiols | Thiophenol | DMF, Acetonitrile, or Ethanol | K₂CO₃, NaH, or NaOEt | 25 - 80 | 2 - 12 |

| Benzyl mercaptan | DMF, Acetonitrile, or Ethanol | K₂CO₃, NaH, or NaOEt | 25 - 80 | 2 - 12 | |

| Alkoxides | Sodium methoxide | Methanol, THF | NaOMe | 25 - 65 | 1 - 6 |

| Sodium ethoxide | Ethanol, THF | NaOEt | 25 - 65 | 1 - 6 | |

| Sodium phenoxide | DMF, THF | NaH, K₂CO₃ | 25 - 100 | 2 - 12 |

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Amines (e.g., Synthesis of 2-Anilino-4-methyloxazole)

This protocol describes a general procedure for the reaction of this compound with an amine, using aniline as an example.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at 100 °C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-4-methyloxazole.

Protocol 2: Nucleophilic Substitution with Thiols (e.g., Synthesis of 2-(Phenylthio)-4-methyloxazole)

This protocol outlines a general method for the reaction of this compound with a thiol, using thiophenol as an example.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

TLC apparatus

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (3 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

To this mixture, add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 2-6 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-